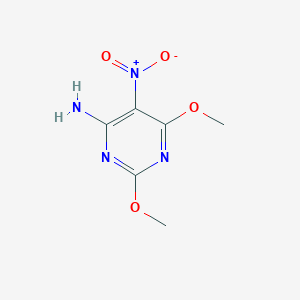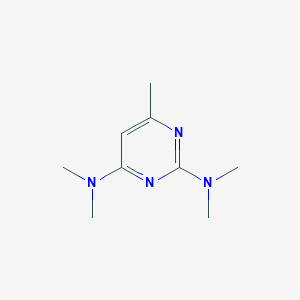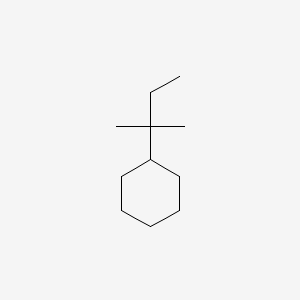
tert-Pentylcyclohexane
Descripción general
Descripción
tert-Pentylcyclohexane , also known as 1,1-dimethylcyclohexane , is a cycloalkane compound. It features a cyclohexane ring with a tertiary (tert-) pentyl (1,1-dimethylpropyl) group attached to one of the carbon atoms. The tert-pentyl group consists of three carbon atoms, with two methyl groups (CH₃) and one central carbon ©. This compound is an organic solvent and is commonly used in chemical research and industrial processes.
Synthesis Analysis
The synthesis of tert-pentylcyclohexane involves the alkylation of cyclohexane using tert-pentyl chloride (1-chloro-1,1-dimethylpropane) as the alkylating agent. The reaction typically occurs under acidic conditions, such as with concentrated sulfuric acid (H₂SO₄) as a catalyst. The resulting product is tert-pentylcyclohexane.
Molecular Structure Analysis
The molecular formula of tert-pentylcyclohexane is C₁₀H₂₀ . Its structural formula can be represented as:
CH₃
|
H₃C - C - CH₂ - CH₂ - CH₂ - CH₂ - CH₂
|
CH₃
Chemical Reactions Analysis
Hydrogenation : tert-Pentylcyclohexane can undergo catalytic hydrogenation to form cyclohexane. The reaction involves the addition of hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon).
Halogenation : tert-Pentylcyclohexane reacts with halogens (e.g., chlorine or bromine) to form halogenated derivatives. For example, chlorination yields tert-pentylcyclohexyl chloride.
Dehydrogenation : Under high-temperature conditions, tert-pentylcyclohexane can lose hydrogen atoms to form cyclohexene.
Physical And Chemical Properties Analysis
- Melting Point : tert-Pentylcyclohexane is a liquid at room temperature, with a melting point around -30°C .
- Boiling Point : It boils at approximately 155°C .
- Density : The density of tert-pentylcyclohexane is around 0.77 g/cm³ .
- Solubility : It is soluble in nonpolar solvents but insoluble in water.
Aplicaciones Científicas De Investigación
1. Adsorption Kinetics in Electrochemical Studies
Research has demonstrated the role of tert-pentylcyclohexane-related compounds in the study of adsorption kinetics. For instance, the adsorption kinetics of 2-methyl-2-butanol, a compound structurally related to tert-pentylcyclohexane, on bismuth single crystal planes was explored using techniques like cyclic voltammetry and impedance (Nurk et al., 2001).
2. Enhancing Catalytic Enantioselectivity
tert-Pentyl groups, which are a key structural feature of tert-pentylcyclohexane, have been found to enhance the enantioselectivity of salen titanium complexes in the asymmetrical cyanation of aromatic aldehydes (Liang & Bu, 2002).
3. Biotransformation in Fungal Studies
The compound 4-tert-pentylcyclohexanone, closely related to tert-pentylcyclohexane, has been used in studies exploring its biotransformation by various anthracnose fungi. This research demonstrated the transformation of the compound into mainly trans-4-tert-Pentylcyclohexanol by these fungi (Okamura, Miyazawa, & Kameoka, 1999).
4. Thermodynamic Properties in Liquid Mixtures
tert-Pentylcyclohexane was also included in the study of thermodynamic properties of ternary liquid mixtures. Ultrasonic velocity measurements were utilized to characterize the behavior of mixtures containing compounds like pentylcyclohexane (Daridon, Lagourette, & Lagrabette, 1999).
5. Schiff Base Complexes in Catalytic Oxidation
Schiff base complexes of transition metals have been investigated for their role in catalytic oxidation of hydrocarbons like cyclohexane, with tert-butyl hydroperoxide used as an oxidative source. This research has implications for understanding the chemistry of similar compounds (Alshaheri et al., 2017).
6. Molecular Sieve Catalysis
Studies on octahedral molecular sieve materials have explored their use in catalyzing the functionalization of cyclohexane, a chemical reaction relevant to the study of tert-pentylcyclohexane. The research focused on using tert-butyl hydroperoxide as an oxidant (Wang et al., 1998).
7. Organosoluble Poly(ether imide)s Synthesis
The synthesis and characterization of highly organosoluble poly(ether imide)s derived from compounds related to tert-pentylcyclohexane, such as 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, have been explored, contributing to material science research (Liaw, Hsu, & Liaw, 2001).
Safety And Hazards
- tert-Pentylcyclohexane is flammable and should be handled with care.
- It may cause skin and eye irritation.
- Proper ventilation is essential when using this compound.
Direcciones Futuras
Research on tert-pentylcyclohexane could focus on:
- Green synthesis methods to reduce environmental impact.
- Biodegradability and potential applications in sustainable chemistry.
- Functionalization of the tert-pentyl group for novel derivatives.
Propiedades
IUPAC Name |
2-methylbutan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYZKPYPRYIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291215 | |
| Record name | tert-Pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Pentylcyclohexane | |
CAS RN |
31797-64-5 | |
| Record name | tert-Pentylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Pentylcyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF2H546947 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



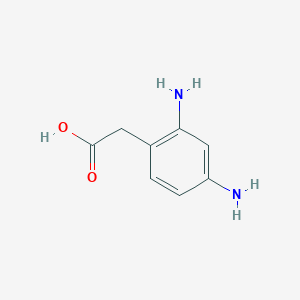
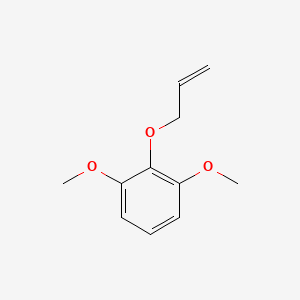
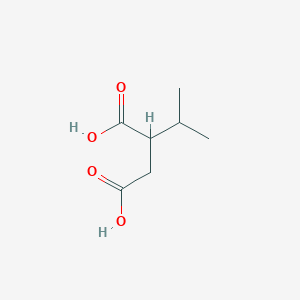
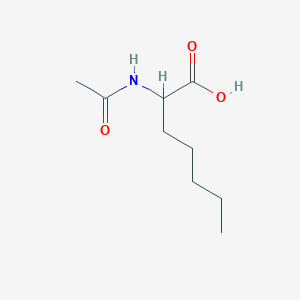

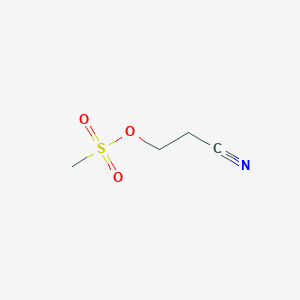
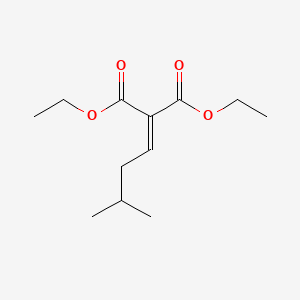
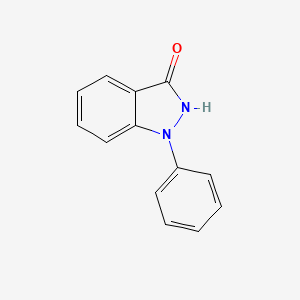
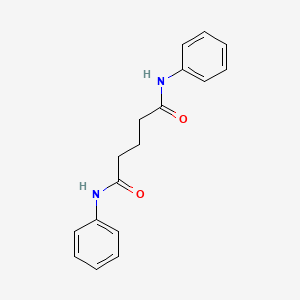
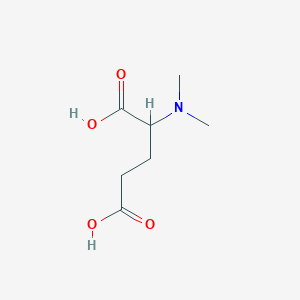
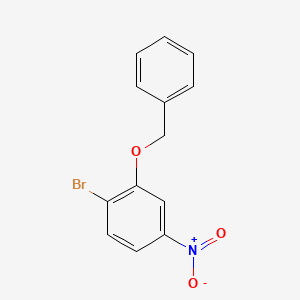
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B1619095.png)
